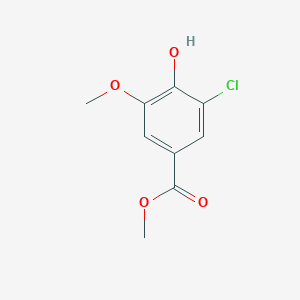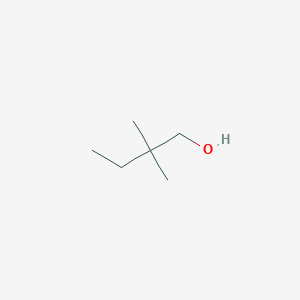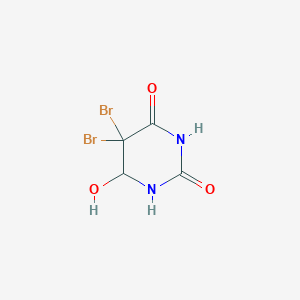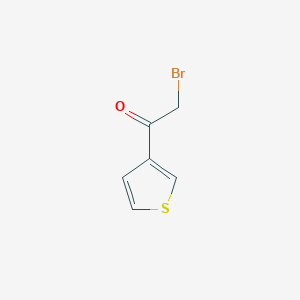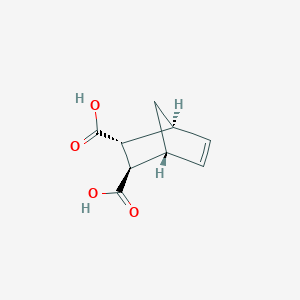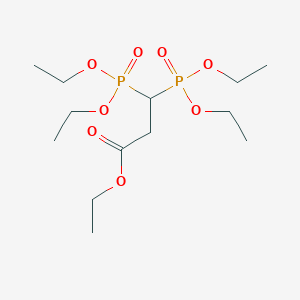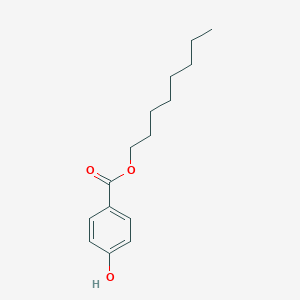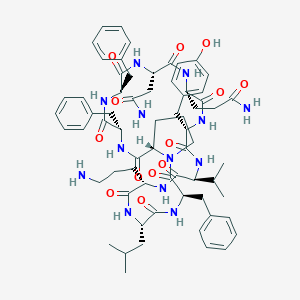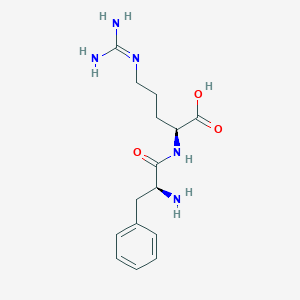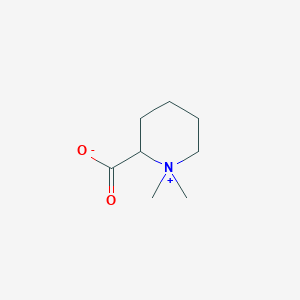
Pipecolic acid betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipecolic acid betaine (PAB) is a naturally occurring compound found in various plant and animal tissues. It is a derivative of the amino acid lysine and is synthesized through a series of enzymatic reactions. PAB has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Heat-induced Formation and Role in Food Chemistry
Pipecolic acid betaine plays a significant role in the formation of N,N-dimethylpiperidinium (mepiquat) under dry thermal conditions, especially in foods. The study by Yuan et al. (2017) reveals that mepiquat is released after thermal treatment of pipecolic acid betaine, indicating its probable widespread occurrence in processed foods (Yuan et al., 2017).
Presence in Citrus Plants
Servillo et al. (2012) documented the first-time occurrence of pipecolic acid and its betaine derivative, homostachydrine, in Citrus genus plants. This discovery opens up avenues for further research on the metabolic origins and potential functions of these compounds in citrus plants (Servillo et al., 2012).
Authentication Marker in Roasted Coffee Blends
Pipecolic acid betaine (homostachydrine) and its biosynthetic precursor N-methylpipecolic acid were identified in green coffee beans of both Robusta and Arabica species. Servillo et al. (2016) suggest that the heat stability of homostachydrine makes it a potential marker for determining the content of Robusta and Arabica species in roasted coffee blends (Servillo et al., 2016).
Role in Cereal Flours
The study by Servillo et al. (2018) unveils the presence of pipecolic acid betaine in commercial flours of cereals and pseudocereals. The study highlights its potential role as a marker of rye flour occurrence in cereal-based foods, suggesting a specific metabolic significance in these plants (Servillo et al., 2018).
Organocatalysis and Synthesis in Organic Chemistry
Pipecolic acid is recognized for its utility as an organocatalyst and a novel substrate in organic synthesis, particularly in asymmetric transformations, as described by Mohapatra et al. (2015). This highlights its importance in the field of chiral synthesis and its broader implications in organic chemistry (Mohapatra et al., 2015).
Eigenschaften
CAS-Nummer |
1195-94-4 |
|---|---|
Produktname |
Pipecolic acid betaine |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1,1-dimethylpiperidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
XULZWQRXYTVUTE-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1C(=O)[O-])C |
Kanonische SMILES |
C[N+]1(CCCCC1C(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



